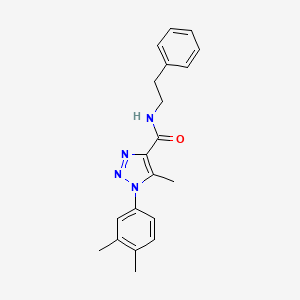![molecular formula C23H13N3O3 B12489717 2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a benzo[g]chromene structure, which is further functionalized with amino, oxo, and cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as sodium carbonate or piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxylated benzo[g]chromene derivatives .
Aplicaciones Científicas De Investigación
2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism by which 2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Chromene derivatives: Compounds with the chromene structure also exhibit diverse biological properties.
Uniqueness
What sets 2-amino-5,10-dioxo-4-(quinolin-4-yl)-4H-benzo[g]chromene-3-carbonitrile apart is its unique combination of functional groups and fused ring systems, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H13N3O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-amino-5,10-dioxo-4-quinolin-4-yl-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C23H13N3O3/c24-11-16-18(13-9-10-26-17-8-4-3-5-12(13)17)19-20(27)14-6-1-2-7-15(14)21(28)22(19)29-23(16)25/h1-10,18H,25H2 |
Clave InChI |
DFOPEEMTTOGWLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=NC5=CC=CC=C45)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


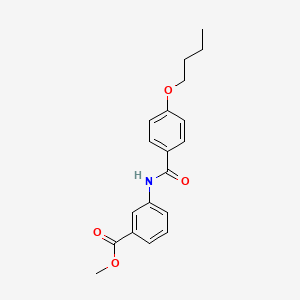
![Ethyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489636.png)
![1-(4-bromophenyl)-6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489649.png)


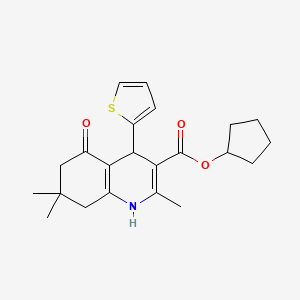
![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12489668.png)
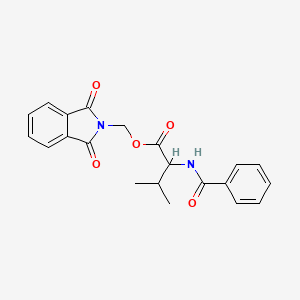
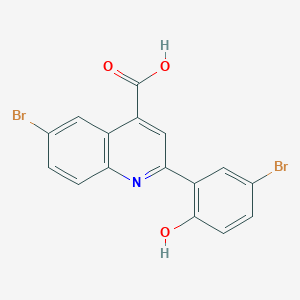
![(5E)-5-{[(2-chlorophenyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12489678.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489684.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N,N-diethylethane-1,2-diamine](/img/structure/B12489692.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12489700.png)
